molecular formula C7H10O3 B561067 methyl 3,6-dihydro-2H-pyran-4-carboxylate CAS No. 105772-14-3

methyl 3,6-dihydro-2H-pyran-4-carboxylate

Cat. No.: B561067
CAS No.: 105772-14-3
M. Wt: 142.154
InChI Key: CNYKIGVYXIGUHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3,6-dihydro-2H-pyran-4-carboxylate is an organic compound with the molecular formula C7H10O3This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry .

Mechanism of Action

Methyl 3,6-dihydro-2H-pyran-4-carboxylate, also known as 3,6-Dihydro-2H-pyran-4-carboxylic acid methyl ester, is a chemical compound with the molecular formula C7H10O3 . This article will discuss its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3,6-dihydro-2H-pyran-4-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-bromo-3-chloropropane with methyl acetoacetate in the presence of an alcoholic solvent to form a haloketone intermediate. This intermediate is then subjected to O-alkylation using sodium methoxide to yield the desired product .

Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Fractional distillation is often used to purify the compound .

Chemical Reactions Analysis

Types of Reactions: Methyl 3,6-dihydro-2H-pyran-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Methyl 3,6-dihydro-2H-pyran-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It serves as a building block for the synthesis of bioactive molecules with potential therapeutic applications.

    Industry: The compound is used in the production of fine chemicals and specialty materials.

Comparison with Similar Compounds

  • 3,6-Dihydro-2H-pyran-4-yl trifluoromethanesulfonate
  • 5,6-Dihydro-2H-pyran-3-carbaldehyde
  • 3,6-Dihydro-2H-pyran-4-carbonitrile
  • (3,6-Dihydro-2H-pyran-4-yl)boronic acid
  • 4-Methoxy-3,6-dihydro-2H-pyran

Comparison: Methyl 3,6-dihydro-2H-pyran-4-carboxylate is unique due to its ester functional group, which imparts specific reactivity and properties.

Properties

IUPAC Name

methyl 3,6-dihydro-2H-pyran-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c1-9-7(8)6-2-4-10-5-3-6/h2H,3-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNYKIGVYXIGUHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90653362
Record name Methyl 3,6-dihydro-2H-pyran-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90653362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105772-14-3
Record name Methyl 3,6-dihydro-2H-pyran-4-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105772-14-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3,6-dihydro-2H-pyran-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90653362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.